molecular formula C14H26N2O3 B1322442 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine CAS No. 156772-96-2

2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine

Cat. No.: B1322442
CAS No.: 156772-96-2
M. Wt: 270.37 g/mol
InChI Key: UKFJLHLYPJBMCY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine typically involves the following steps:

Chemical Reactions Analysis

2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine is primarily related to its role as a synthetic intermediate. It interacts with various molecular targets and pathways depending on the specific reactions it undergoes. For example, in medicinal chemistry, it may be used to modify the structure of a drug candidate to enhance its efficacy or reduce its toxicity .

Comparison with Similar Compounds

2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine can be compared to other similar compounds, such as:

    Octahydro-pyrido[1,2-A]pyrazine: The parent compound without the Boc protecting group and hydroxymethyl functional group.

    2-Boc-octahydro-pyrido[1,2-A]pyrazine: A similar compound with only the Boc protecting group.

    7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine: A similar compound with only the hydroxymethyl functional group.

The uniqueness of this compound lies in its combination of the Boc protecting group and the hydroxymethyl functional group, which makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-7-6-15-8-11(10-17)4-5-12(15)9-16/h11-12,17H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFJLHLYPJBMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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